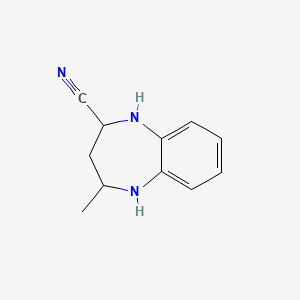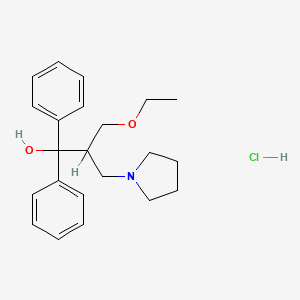![molecular formula C9H13NO2 B14678985 Phenol, 3-[(2-hydroxyethyl)methylamino]- CAS No. 34920-69-9](/img/structure/B14678985.png)
Phenol, 3-[(2-hydroxyethyl)methylamino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-[(2-hydroxyethyl)methylamino]- is an organic compound with the molecular formula C9H13NO2. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a 3-[(2-hydroxyethyl)methylamino] group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[(2-hydroxyethyl)methylamino]- typically involves the reaction of phenol with 2-chloroethanol and methylamine. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the nucleophilic substitution of the chlorine atom in 2-chloroethanol by the amino group of methylamine, followed by the attachment of the resulting 2-hydroxyethylmethylamino group to the phenol ring.
Industrial Production Methods
In industrial settings, the production of Phenol, 3-[(2-hydroxyethyl)methylamino]- is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 3-[(2-hydroxyethyl)methylamino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
Phenol, 3-[(2-hydroxyethyl)methylamino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 3-[(2-hydroxyethyl)methylamino]- involves its interaction with various molecular targets. The hydroxyl and amino groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparación Con Compuestos Similares
Phenol, 3-[(2-hydroxyethyl)methylamino]- can be compared with other similar compounds such as:
Phenol: The parent compound, which lacks the 3-[(2-hydroxyethyl)methylamino] group.
3-(Methylamino)phenol: A similar compound where the hydroxyethyl group is replaced by a methyl group.
2-(Methylamino)phenol: Another similar compound with the amino group in a different position on the phenol ring.
The uniqueness of Phenol, 3-[(2-hydroxyethyl)methylamino]- lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
34920-69-9 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
3-[2-hydroxyethyl(methyl)amino]phenol |
InChI |
InChI=1S/C9H13NO2/c1-10(5-6-11)8-3-2-4-9(12)7-8/h2-4,7,11-12H,5-6H2,1H3 |
Clave InChI |
OJPVCOSIHTUALG-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)C1=CC(=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















